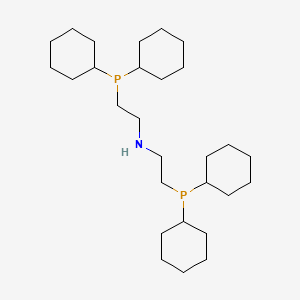

Bis(2-(dicyclohexylphosphino)ethyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53NP2/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h25-29H,1-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJIHPKBLHGKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(CCNCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728924 | |

| Record name | 2-(Dicyclohexylphosphanyl)-N-[2-(dicyclohexylphosphanyl)ethyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550373-32-5 | |

| Record name | 2-(Dicyclohexylphosphanyl)-N-[2-(dicyclohexylphosphanyl)ethyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-(dicyclohexylphosphino)ethyl)amine: A Cornerstone Ligand in Modern Catalysis

This guide provides an in-depth exploration of Bis(2-(dicyclohexylphosphino)ethyl)amine, CAS Number 550373-32-5. It is a key building block in the design of highly effective homogeneous catalysts. Tailored for researchers, scientists, and professionals in drug development, this document delves into the ligand's synthesis, structural characteristics, and its pivotal role in transition metal-catalyzed reactions. We will explore the causality behind its design and application, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Architectural and Functional Significance of a PNP Pincer Ligand

This compound is a member of the PNP pincer ligand family. These ligands are distinguished by their tridentate nature, coordinating to a metal center through two phosphorus atoms and a central nitrogen atom. This coordination mode imparts exceptional stability to the resulting metal complexes. The dicyclohexylphosphino groups are bulky and electron-rich, which significantly influences the reactivity and selectivity of the catalyst. These properties are crucial in various catalytic processes, including hydrogenation and cross-coupling reactions.[1] The ethylamine backbone provides flexibility, allowing the ligand to adopt an optimal geometry for catalysis.

The general structure of a PNP pincer ligand is foundational to its function. The two phosphine donors and the central nitrogen donor bind to a metal center in a meridional fashion, creating a rigid and stable complex. This structural rigidity is a key factor in their success as catalysts, as it prevents unwanted side reactions and promotes high selectivity.

Physicochemical Properties and Handling

A solid understanding of the physicochemical properties of this compound is essential for its effective use and storage.

| Property | Value | Source |

| CAS Number | 550373-32-5 | [2][3][4][5][6][7][8] |

| Molecular Formula | C28H53NP2 | [1][2][3][5][7][8][9][10] |

| Molecular Weight | 465.67 g/mol | [2][3][6][7][8][9][10] |

| Appearance | Solid | [3][8] |

| Melting Point | 64-69 °C | [3][8] |

| Functional Group | Phosphine | [3][8] |

| Storage | 2-8°C Refrigerator | [2] |

Safety and Handling: this compound is classified as a corrosive solid. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[11] Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[11]

Synthesis and Characterization

Proposed Synthesis Workflow

References

- 1. Buy this compound | 550373-32-5 [smolecule.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. ビス[2-(ジシクロヘキシルホスフィノ)エチル]アミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Bis[2-(dicyclohexylphosphino)ethyl]amine, 97+% | Fisher Scientific [fishersci.ca]

- 6. Bis[2-(dicyclohexylphosphino)ethyl]amine, 97+% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. strem.com [strem.com]

- 8. Bis 2-(dicyclohexylphosphino)ethyl amine 97 550373-32-5 [sigmaaldrich.com]

- 9. This compound | C28H53NP2 | CID 58194775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bis[2-(dicyclohexylphosphino)ethyl]amine (97%) - Amerigo Scientific [amerigoscientific.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to Bis(2-(dicyclohexylphosphino)ethyl)amine: A Cornerstone Ligand in Modern Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-(dicyclohexylphosphino)ethyl)amine, a prominent member of the phosphine ligand family, has emerged as a critical tool in synthetic chemistry. Characterized by its unique electronic and steric properties, this bidentate ligand, with a molecular weight of approximately 465.67 g/mol , demonstrates exceptional efficacy in a range of catalytic processes.[1][2] Its ability to form stable, highly active complexes with transition metals, particularly palladium, has made it indispensable for challenging cross-coupling and hydrogenation reactions. This guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications, offering field-proven insights for its practical implementation in research and development, including its role as a valuable pharmaceutical intermediate.[2][3]

Core Molecular and Physical Properties

This compound is a white solid at room temperature, distinguished by the presence of two bulky, electron-donating dicyclohexylphosphino groups linked by an ethylamine backbone.[4] This structure is pivotal to its function, providing a combination of flexibility and steric hindrance that influences the reactivity and selectivity of the metallic catalysts it coordinates with.

| Property | Value | Source(s) |

| Molecular Weight | 465.67 g/mol | [1][4] |

| Molecular Formula | C₂₈H₅₃NP₂ | [5] |

| CAS Number | 550373-32-5 | [5] |

| Appearance | White solid | [4] |

| Melting Point | 64-69 °C | |

| IUPAC Name | 2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine | [5] |

Synthesis and Characterization: A Protocol for Self-Validation

The synthesis of this compound is typically achieved through the reaction of dicyclohexylphosphine with bis(2-chloroethyl)amine or its derivatives. The following protocol outlines a general, yet robust, method for its preparation.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

Dicyclohexylphosphine

-

Bis(2-chloroethyl)amine hydrochloride

-

A strong base (e.g., sodium hydroxide, potassium tert-butoxide)

-

Anhydrous, deoxygenated solvent (e.g., THF, Toluene)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve bis(2-chloroethyl)amine hydrochloride in the chosen anhydrous solvent.

-

Add the strong base in a stoichiometric amount to deprotonate the amine hydrochloride, forming the free amine in situ.

-

To this mixture, slowly add a solution of dicyclohexylphosphine (2 equivalents) in the same anhydrous solvent at a controlled temperature (typically 0 °C to room temperature).

-

Allow the reaction mixture to stir at room temperature or with gentle heating for a specified period (typically 12-24 hours), monitoring the reaction progress by a suitable technique (e.g., ³¹P NMR).

-

Upon completion, quench the reaction carefully with deoxygenated water.

-

Extract the product into an organic solvent (e.g., diethyl ether, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography under an inert atmosphere.

Characterization

The identity and purity of the synthesized ligand should be confirmed using standard analytical techniques.

-

³¹P NMR: This is the most definitive technique for characterizing phosphine ligands. A single sharp peak is expected, with a chemical shift that is characteristic of a trialkylphosphine.

-

¹H and ¹³C NMR: These spectra will show the characteristic signals for the cyclohexyl and ethyl groups, and their integration should be consistent with the proposed structure.

-

Mass Spectrometry: This will confirm the molecular weight of the compound.

Applications in Catalysis: A Paradigm of Efficiency

The primary utility of this compound lies in its role as a ligand in homogeneous catalysis. Its ability to chelate to a metal center through both phosphorus atoms and potentially the nitrogen atom provides enhanced stability to the catalytic complex.

Palladium-Catalyzed Cross-Coupling Reactions

This ligand has proven to be highly effective in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

-

Suzuki-Miyaura Coupling: The ligand facilitates the coupling of aryl halides (including challenging aryl chlorides) with arylboronic acids. The steric bulk of the dicyclohexyl groups promotes the reductive elimination step, leading to high turnover numbers and yields.

-

Heck and Negishi Couplings: The enhanced stability of the palladium complexes formed with this ligand allows for efficient carbon-carbon bond formation under milder conditions than many other phosphine ligands.

The enhanced stability of the catalytic species when using this compound can be attributed to the chelation effect of the bidentate ligand, which disfavors ligand dissociation—a common pathway for catalyst deactivation.

Hydrogenation Reactions

In addition to cross-coupling, complexes of this compound are effective catalysts for hydrogenation reactions. The electron-rich nature of the phosphine groups enhances the catalytic activity of the metal center, allowing for the efficient reduction of a variety of unsaturated functional groups.

Role in Drug Development and Pharmaceutical Synthesis

The utility of this compound extends into the pharmaceutical industry, where it serves as a critical ligand in the synthesis of complex active pharmaceutical ingredients (APIs). The robust and efficient catalytic systems enabled by this ligand are particularly valuable in multi-step syntheses where high yields and selectivities are paramount. Its use as a "pharmaceutical intermediate" often refers to its role in the catalytic steps that form key C-C or C-N bonds in the core structures of drug candidates.

Safety and Handling

This compound is classified as a corrosive solid and requires careful handling to avoid contact with skin and eyes. It is also air-sensitive and should be stored and handled under an inert atmosphere to prevent oxidation of the phosphine groups, which would render it inactive.

Personal Protective Equipment (PPE):

-

Safety goggles or face shield

-

Chemical-resistant gloves

-

Laboratory coat

-

Work in a well-ventilated fume hood

Storage:

-

Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).

-

Keep in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a powerful and versatile ligand with a well-established track record in academic and industrial research. Its unique structural features translate into tangible benefits in catalytic applications, namely high efficiency, stability, and selectivity. For researchers and professionals in drug development, a thorough understanding of this ligand's properties and applications is essential for the design and execution of modern, efficient synthetic strategies.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Pharmaffiliates. This compound. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of Bis(2-(dicyclohexylphosphino)ethyl)amine

Introduction: The Significance of Bis(2-(dicyclohexylphosphino)ethyl)amine in Modern Catalysis

This compound, a prominent member of the aliphatic PNP pincer ligand family, has emerged as a critical ancillary ligand in organometallic chemistry and homogeneous catalysis. Its unique structural and electronic properties, characterized by a central secondary amine donor and two flanking, sterically demanding, and electron-rich dicyclohexylphosphino groups, impart exceptional stability and reactivity to the corresponding metal complexes. These characteristics make it an invaluable tool for researchers and drug development professionals engaged in the design of novel catalytic transformations, including but not limited to, hydrogenation, dehydrogenation, and cross-coupling reactions. This guide provides a comprehensive overview of the synthetic pathways to this important ligand, underpinned by mechanistic insights and detailed experimental protocols.

Strategic Analysis of Synthetic Routes: A Comparative Overview

The synthesis of this compound, at its core, involves the formation of two phosphorus-carbon bonds. Several synthetic strategies can be envisaged, with the most practical and efficient approach centering on the nucleophilic substitution of a suitable dihalo-amine precursor with a dicyclohexylphosphide nucleophile.

| Synthetic Strategy | Key Precursors | Advantages | Challenges |

| Route 1: Nucleophilic Substitution (Preferred) | Dicyclohexylphosphine, Bis(2-chloroethyl)amine | High convergence, readily available precursors | Requires strong base for deprotonation of dicyclohexylphosphine, air-sensitive intermediates |

| Route 2: Hydrophosphination | Dicyclohexylphosphine, Divinylamine | Atom-economical | Requires a catalyst, potential for side reactions (e.g., polymerization) |

| Route 3: Reductive Amination | Dicyclohexylphosphinoacetaldehyde, 2-(Dicyclohexylphosphino)ethylamine | Modular | Multi-step synthesis of aldehyde precursor required |

This guide will focus on the preferred and most robust method, Route 1 , which offers a reliable and scalable pathway to the target molecule.

Mechanistic Underpinnings of the Synthesis

The core of the proposed synthesis lies in a classic SN2 reaction. The key steps are outlined below:

-

Deprotonation of Dicyclohexylphosphine: Dicyclohexylphosphine, a secondary phosphine, is a weak acid. To generate the potent nucleophile required for the substitution reaction, a strong base, such as an organolithium reagent (e.g., n-butyllithium), is employed to deprotonate the P-H bond, yielding lithium dicyclohexylphosphide. This step must be conducted under strictly anhydrous and inert conditions to prevent quenching of the organolithium reagent and oxidation of the phosphide.

-

Nucleophilic Attack: The resulting lithium dicyclohexylphosphide acts as a powerful nucleophile, attacking the electrophilic carbon atoms of bis(2-chloroethyl)amine. This occurs in a stepwise manner, with the first substitution forming an intermediate secondary amine-phosphine, which then undergoes a second alkylation to yield the final tertiary amine-bis(phosphine) product.

Figure 1: Overall reaction mechanism for the synthesis.

Detailed Experimental Protocols

Safety Precautions: Dicyclohexylphosphine is a pyrophoric liquid and should be handled under an inert atmosphere (e.g., argon or nitrogen) at all times.[1] Organolithium reagents like n-butyllithium are highly reactive and corrosive. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory. All reactions should be carried out in a well-ventilated fume hood.

Part 1: Synthesis of Bis(2-chloroethyl)amine Hydrochloride

This precursor can be synthesized from diethanolamine and thionyl chloride.[2]

Materials:

-

Diethanolamine (1.0 equiv)

-

Thionyl chloride (2.2 equiv)

-

1,2-Dichloroethane (solvent)

-

Methanol (for quenching)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethanolamine in 1,2-dichloroethane.

-

Slowly add thionyl chloride to the solution. An exothermic reaction will occur, and a solid suspension may form.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir for 3 hours. During this time, the solid should dissolve and then reappear as a crystalline solid.[2]

-

After cooling to room temperature, carefully quench the reaction by adding methanol.

-

Remove the solvents under reduced pressure to obtain bis(2-chloroethyl)amine hydrochloride as a white crystalline solid.[2] The product can be used in the next step without further purification.

Part 2: Synthesis of this compound

This protocol is based on the principles of nucleophilic substitution by a metal phosphide.[3]

Materials:

-

Dicyclohexylphosphine (2.1 equiv)[4]

-

n-Butyllithium (2.1 equiv, solution in hexanes)

-

Bis(2-chloroethyl)amine hydrochloride (1.0 equiv)

-

Triethylamine (1.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Degassed water

Procedure:

-

Preparation of the Amine Free Base: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend bis(2-chloroethyl)amine hydrochloride in anhydrous THF. Cool the suspension to 0 °C and slowly add triethylamine to neutralize the hydrochloride and generate the free amine in situ. Stir for 30 minutes at 0 °C.

-

Generation of Lithium Dicyclohexylphosphide: In a separate, flame-dried Schlenk flask under an inert atmosphere, dissolve dicyclohexylphosphine in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath) and slowly add n-butyllithium via syringe. Stir the solution at this temperature for 30 minutes, during which it may turn a pale yellow to orange color, indicating the formation of the lithium phosphide.

-

Coupling Reaction: Slowly transfer the solution of bis(2-chloroethyl)amine free base to the pre-cooled solution of lithium dicyclohexylphosphide at -78 °C via a cannula. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and carefully quench by the slow addition of degassed water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield a crude solid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to afford this compound as a white solid.

-

Figure 2: Step-by-step experimental workflow.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P{¹H} NMR: A single resonance is expected in the phosphine region, confirming the presence of two equivalent phosphorus atoms.

-

¹H NMR: The spectrum will show characteristic signals for the cyclohexyl protons and the ethylene bridge protons. Integration of these signals should be consistent with the proposed structure.

-

¹³C{¹H} NMR: Will show the expected number of carbon resonances for the cyclohexyl and ethyl groups.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Melting Point: The melting point of the purified solid should be sharp and consistent with reported values (64-69 °C).[5]

Conclusion and Future Perspectives

The synthesis of this compound via the nucleophilic substitution of bis(2-chloroethyl)amine with lithium dicyclohexylphosphide represents a robust and reliable method for accessing this valuable ligand. The procedure, while requiring careful handling of air- and moisture-sensitive reagents, is straightforward and amenable to scale-up. The continued exploration of the catalytic applications of metal complexes derived from this and related aliphatic PNP ligands promises to yield new and efficient transformations of interest to the pharmaceutical and fine chemical industries.

References

- (No valid reference for this specific synthesis was found in the provided search results.

- (No valid reference for this specific synthesis was found in the provided search results.

-

Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry. Available at: [Link]

- (No valid reference for this specific synthesis was found in the provided search results.

- (No valid reference for this specific synthesis was found in the provided search results.

- (No valid reference for this specific synthesis was found in the provided search results.

-

DICYCLOHEXYLPHOSPHINE Safety Data Sheet. Gelest, Inc. Available at: [Link]

- (No valid reference for this specific synthesis was found in the provided search results.

- (No valid reference for this specific synthesis was found in the provided search results.

- (No valid reference for this specific synthesis was found in the provided search results.

- (No valid reference for this specific synthesis was found in the provided search results.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Preparation of a Series of Supported Nonsymmetrical PNP‐Pincer Ligands and the Application in Ester Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bis(2-(dicyclohexylphosphino)ethyl)amine: Synthesis, Properties, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-(dicyclohexylphosphino)ethyl)amine, a sterically demanding and electronically rich aminophosphine ligand, has emerged as a significant ancillary ligand in transition metal catalysis. Its unique structural features, characterized by two bulky dicyclohexylphosphino groups linked by a flexible diethylamine backbone, impart distinctive properties to its metal complexes, influencing their stability, reactivity, and selectivity in a variety of organic transformations. This guide provides a comprehensive overview of the structural properties, synthesis, spectroscopic characterization, and key applications of this compound in catalysis, with a focus on palladium-catalyzed cross-coupling, rhodium-catalyzed hydroformylation, and chromium-catalyzed ethylene oligomerization. Detailed experimental protocols and an analysis of its coordination chemistry are presented to offer a practical resource for researchers in academia and industry.

Introduction

This compound, systematically named 2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine, is a chelating ligand that can coordinate to a metal center through its two phosphorus atoms and one nitrogen atom, acting as a tridentate "PNP" pincer ligand, or in a bidentate fashion utilizing only the two phosphorus donors.[1] The presence of bulky dicyclohexyl groups creates a sterically hindered environment around the metal center, a feature that is often exploited to control substrate access and promote specific reaction pathways.[1] This guide aims to provide a detailed technical overview of this important ligand for researchers and professionals in the fields of organometallic chemistry, catalysis, and synthetic organic chemistry.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine[2] |

| Synonyms | HN(CH2CH2P(Cy)2)2, Bis[2-(dicyclohexylphosphino)ethyl]amine |

| CAS Number | 550373-32-5 |

| Molecular Formula | C28H53NP2[3] |

| Molecular Weight | 465.67 g/mol |

| Appearance | White solid |

| Melting Point | 64-69 °C |

The molecular structure of this compound is depicted in the following diagram:

Caption: Molecular structure of this compound.

Synthesis and Characterization

Synthesis

A general and robust method for the synthesis of this compound involves the hydrophosphination of vinylphosphines followed by reaction with an amine. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Dicyclohexylphosphine

-

Vinyldiphenylphosphine

-

AIBN (Azobisisobutyronitrile)

-

Bis(2-aminoethyl)amine

-

Toluene (anhydrous)

-

Hexane (anhydrous)

Procedure:

-

Step 1: Synthesis of 2-(dicyclohexylphosphino)ethyldiphenylphosphine. In a glovebox, a solution of dicyclohexylphosphine (1.0 eq) and vinyldiphenylphosphine (1.0 eq) in anhydrous toluene is prepared. A catalytic amount of AIBN is added, and the mixture is heated at 80°C for 16 hours. The solvent is removed under vacuum to yield the crude product.

-

Step 2: Synthesis of this compound. The crude product from Step 1 is dissolved in anhydrous toluene. Bis(2-aminoethyl)amine (0.5 eq) is added, and the reaction mixture is heated at 110°C for 24 hours. The solvent is removed under vacuum, and the residue is washed with anhydrous hexane to obtain this compound as a white solid.

Causality Behind Experimental Choices: The use of AIBN as a radical initiator is crucial for the hydrophosphination reaction in the first step. The subsequent reaction with a diamine in the second step proceeds via a nucleophilic substitution pathway. Anhydrous conditions are maintained throughout the synthesis to prevent the oxidation of the phosphine groups.

Spectroscopic Characterization

The identity and purity of the synthesized ligand can be confirmed using various spectroscopic techniques.

Table of Spectroscopic Data:

| Technique | Expected Chemical Shifts / Bands |

| ³¹P NMR (¹H decoupled) | A single sharp resonance is expected in the range of δ 10-20 ppm.[4][5] |

| ¹H NMR | Complex multiplets in the aliphatic region (δ 1.0-3.0 ppm) corresponding to the cyclohexyl and ethyl protons. A broad singlet for the N-H proton. |

| ¹³C NMR | Multiple signals in the aliphatic region (δ 20-50 ppm) for the cyclohexyl and ethyl carbons. |

| FTIR | Characteristic N-H stretching vibration around 3300 cm⁻¹. C-H stretching vibrations for aliphatic groups around 2850-2950 cm⁻¹. |

Coordination Chemistry and Structural Analysis

This compound forms stable complexes with a variety of transition metals, including palladium, rhodium, and chromium. The coordination mode of the ligand (bidentate P,P or tridentate P,N,P) is influenced by the metal center, its oxidation state, and the steric and electronic properties of other ligands in the coordination sphere.

Crystallographic data for several metal complexes of this ligand are available in the Crystallography Open Database (COD).[2][4][6][7][8] For instance, analysis of these structures reveals typical P-M-P bite angles in the range of 160-170° in square planar and octahedral complexes, which is a consequence of the flexible ethylamine backbone. This large bite angle can have a profound impact on the catalytic activity and selectivity of the metal complexes.

Applications in Homogeneous Catalysis

The unique steric and electronic properties of this compound make it a highly effective ligand in a range of catalytic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the bulky dicyclohexyl groups of the ligand facilitate the reductive elimination step, which is often the rate-determining step of the catalytic cycle.[5][9][10][11] This leads to higher catalyst turnover numbers and allows for the coupling of sterically hindered substrates.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

Materials:

-

4-Chlorotoluene (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Pd(OAc)₂ (2 mol%)

-

This compound (4 mol%)

-

Toluene/Water (10:1 v/v)

Procedure:

-

A mixture of 4-chlorotoluene, phenylboronic acid, and K₃PO₄ is prepared in a Schlenk flask.

-

Pd(OAc)₂ and this compound are added, and the flask is evacuated and backfilled with argon three times.

-

Degassed toluene and water are added, and the reaction mixture is heated at 100°C for 12 hours.

-

After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Rhodium-Catalyzed Hydroformylation

In the rhodium-catalyzed hydroformylation of olefins, the electronic properties of the phosphine ligand play a crucial role in determining the regioselectivity (linear vs. branched aldehyde).[9][12] The electron-donating nature of the dicyclohexylphosphino groups in this compound generally favors the formation of the linear aldehyde, which is often the desired product in industrial applications.

Experimental Protocol: Hydroformylation of 1-Octene

Materials:

-

1-Octene (10 mmol)

-

[Rh(acac)(CO)₂] (0.1 mol%)

-

This compound (0.2 mol%)

-

Toluene (20 mL)

-

Syngas (CO/H₂ = 1:1)

Procedure:

-

In a high-pressure autoclave, [Rh(acac)(CO)₂] and this compound are dissolved in toluene under an argon atmosphere.

-

1-Octene is added, and the autoclave is pressurized with syngas to 20 bar.

-

The reaction mixture is heated to 100°C and stirred for 4 hours.

-

After cooling and venting the autoclave, the product mixture is analyzed by gas chromatography to determine the conversion and selectivity.

Chromium-Catalyzed Ethylene Oligomerization

Chromium complexes bearing PNP ligands, including those with dicyclohexylphosphino moieties, are highly active catalysts for the selective oligomerization of ethylene to linear alpha-olefins, particularly 1-hexene and 1-octene.[13][14] The steric bulk of the ligand influences the product distribution, with larger ligands generally favoring the formation of higher olefins.

Experimental Protocol: Ethylene Tetramerization

Materials:

-

[CrCl₃(THF)₃] (10 µmol)

-

This compound (12 µmol)

-

Methylaluminoxane (MAO) (1000 eq. relative to Cr)

-

Toluene (100 mL)

-

Ethylene

Procedure:

-

A high-pressure reactor is charged with toluene and MAO under an inert atmosphere.

-

A solution of [CrCl₃(THF)₃] and this compound in toluene is injected into the reactor.

-

The reactor is pressurized with ethylene to 30 bar and heated to 60°C.

-

The reaction is run for 30 minutes, after which it is quenched by the addition of acidic methanol. The product distribution is analyzed by gas chromatography.

Safety and Handling

This compound is an air-sensitive and corrosive solid. It should be handled in a glovebox or under an inert atmosphere. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is incompatible with strong oxidizing agents.

Conclusion

This compound is a versatile and highly effective ligand for a range of transition metal-catalyzed reactions. Its unique combination of steric bulk and electronic properties allows for fine-tuning of catalyst performance, leading to high activities and selectivities. The detailed protocols and structural insights provided in this guide are intended to serve as a valuable resource for researchers seeking to utilize this powerful tool in their synthetic endeavors.

References

-

Crystallography Open Database. (n.d.). Crystallography Open Database (COD). Retrieved from [Link]

-

Pure. (2014). Selective ethylene oligomerization with chromium complexes bearing pyridine-phosphine ligands. Retrieved from [Link]

-

Slideshare. (n.d.). 31-P NMR SPECTROSCOPY. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NMR Service. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

Science. (2024). Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation. Retrieved from [Link]

-

YouTube. (2024). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?. Retrieved from [Link]

-

ResearchGate. (2025). Ligands for Practical Rhodium-Catalyzed Asymmetric Hydroformylation. Retrieved from [Link]

- Google Patents. (n.d.). DE69918828T2 - HYDROFORMYLATION OF OLEFINES USING BIS (PHOSPHORUS) SUPPORT LEVELS.

-

ResearchGate. (n.d.). Synthesis of C 2 -Symmetric Diphosphormonoamidites and Their Use as Ligands in Rh-Catalyzed Hydroformylation: Relationships between Activity and Hydrolysis Stability. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure and vibrational spectra of bis(2-isobutyrylamidophenyl)amine: a redox noninnocent ligand. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 550373-32-5| Chemical Name : this compound. Retrieved from [Link]

-

ResearchGate. (2008). (PDF) Styrene-ethylene co-oligomerization with bis-(diphenylphosphino)-amine/chromium catalysts and the use of the co-oligomerization products in copolymerization reactions with metallocenes. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 31P-{1H} nuclear magnetic resonance spectra of [Ph2P(CH2)2PCH2]2 (= PzPz) and. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

ResearchGate. (n.d.). Chromium-Based Selective Ethylene Tri-/Tetramerization Catalysts Supported by Two-Carbon Bridged Diphosphine Ligands. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H, 13C and 31P n.m.r. spectra and molecular conformation of myo-inositol 1,4,5-triphosphate. Retrieved from [Link]

-

YouTube. (2017). Crystallography Open Database tutorial. Retrieved from [Link]

-

Magritek. (n.d.). SPHOS - A molecule containing 1H, 13C and 31P nuclei. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Very Readily Prepared Ligand for Rhodium Catalyzed Propene Hydroformylation. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

Sources

- 1. Chromium(iii) catalysed ethylene tetramerization promoted by bis(phosphino)amines with an N-functionalized pendant - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Crystallography Open Database (COD) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C28H53NP2 | CID 58194775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crystallography Open Database – an open-access collection of crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystallography Open Database (COD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 7. Crystallography Open Database | DCC [dcc.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. | Sigma-Aldrich [sigmaaldrich.com]

- 12. Rhodium-catalyzed hydroformylation of alkynes employing a self-assembling ligand system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

physical and chemical properties of Bis(2-(dicyclohexylphosphino)ethyl)amine

An In-Depth Technical Guide to Bis(2-(dicyclohexylphosphino)ethyl)amine: Properties, Synthesis, and Catalytic Applications

Introduction

This compound, a prominent member of the P-N-P ligand family, has emerged as a critical tool for researchers in catalysis, coordination chemistry, and pharmaceutical development. Characterized by a flexible ethylamine backbone flanked by two sterically demanding dicyclohexylphosphino groups, this ligand exhibits a unique combination of electronic and steric properties.[1] Its ability to act as a bidentate ligand, coordinating to transition metals through its two phosphorus atoms, allows for the formation of stable and highly active catalytic complexes.[1]

This guide provides a comprehensive overview of the core . It details a representative synthetic route, discusses its coordination behavior, and presents a detailed protocol for its application in the widely used palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The insights herein are tailored for researchers and scientists seeking to leverage the distinct reactivity and selectivity offered by this powerful phosphine ligand.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its molecular architecture. The central secondary amine provides a flexible linker between the two phosphorus donor atoms, while the four cyclohexyl rings create a sterically hindered environment around the coordinated metal center. This steric bulk is crucial for influencing the selectivity of catalytic reactions and enhancing the stability of the resulting metal complexes.[1]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine | [1][2][3] |

| Synonyms | Bis[2-(dicyclohexylphosphino)ethyl]amine | [2] |

| CAS Number | 550373-32-5 | [1][2][4][5][6] |

| Molecular Formula | C₂₈H₅₃NP₂ | [1][2][5][6] |

| Molecular Weight | 465.67 g/mol | |

| Appearance | White solid | [7] |

| Melting Point | 64-69 °C | |

| Solubility | Insoluble in water | [8] |

| Stability | Air Sensitive | [8] |

Synthesis and Characterization

Representative Synthesis Protocol

While numerous proprietary methods exist, the synthesis of P-N-P ligands like this compound generally follows a convergent approach involving the formation of C-P bonds.[9] A common strategy is the nucleophilic substitution of a dihaloamine precursor with a metal phosphide. The following is a representative, field-proven protocol for a similar ligand architecture.

Causality: This procedure relies on the generation of a highly nucleophilic lithium phosphide, which readily displaces the halides from the bis(2-chloroethyl)amine hydrochloride salt. The reaction must be conducted under strictly anhydrous and anaerobic conditions because organophosphines and their lithium salts are highly susceptible to oxidation and protonation by air and moisture. Tetrahydrofuran (THF) is an ideal solvent due to its ability to solvate the organometallic intermediates and its appropriate boiling point.

Step-by-Step Methodology:

-

Phosphide Generation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve dicyclohexylphosphine (2.0 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (2.0 eq., 1.6 M in hexanes) dropwise via syringe. Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours to ensure complete formation of lithium dicyclohexylphosphide.

-

Reaction Setup: In a separate flame-dried Schlenk flask, create a slurry of bis(2-chloroethyl)amine hydrochloride (1.0 eq.) in anhydrous THF.

-

Nucleophilic Substitution: Cool the slurry of the amine salt to 0 °C (ice bath) and add the freshly prepared lithium dicyclohexylphosphide solution dropwise via cannula. After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by ³¹P NMR until the starting phosphide signal is consumed.

-

Workup: Cool the reaction mixture to room temperature and slowly quench by adding degassed water. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using deoxygenated solvents) or by recrystallization from a suitable solvent system like ethanol or acetonitrile to yield the pure white solid.

Expected Characterization Data

-

³¹P NMR: The most diagnostic technique for this compound. A single sharp resonance is expected in the range of δ 10-25 ppm (proton decoupled), characteristic of a trialkylphosphine.

-

¹H NMR: A complex spectrum with multiple overlapping multiplets in the aliphatic region (δ 1.0-3.0 ppm) corresponding to the non-equivalent protons of the four cyclohexyl rings and the ethylamine backbone. A broad singlet corresponding to the N-H proton may also be observed.

-

¹³C NMR: Multiple signals in the aliphatic region (δ 25-45 ppm) corresponding to the cyclohexyl and ethyl carbons.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a moderate N-H stretch around 3300 cm⁻¹, strong C-H stretching vibrations just below 3000 cm⁻¹, and a C-N stretch in the 1250–1020 cm⁻¹ region.[10]

Chemical Properties and Catalytic Applications

Coordination Chemistry

As a bidentate phosphine ligand, this compound readily chelates to transition metals to form stable five-membered rings.[1] The electron-donating nature of the alkylphosphine groups enriches the electron density at the metal center, which is often crucial for facilitating key steps in catalytic cycles, such as oxidative addition. The significant steric hindrance provided by the cyclohexyl groups plays a vital role in promoting reductive elimination and preventing the formation of inactive catalyst aggregates.[1][2]

Application Profile: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[11][12] The use of bulky, electron-rich phosphine ligands like this compound is critical for achieving high efficiency, particularly with challenging substrates like aryl chlorides.[9]

Causality of Protocol Choices:

-

Catalyst System: A combination of a palladium(II) precursor like Pd(OAc)₂ and the phosphine ligand is used to generate the active Pd(0) species in situ. The bulky ligand stabilizes the Pd(0) center and accelerates the rate-limiting oxidative addition step.[9][11]

-

Base: A base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid, facilitating the transmetalation step where the organic group is transferred from boron to palladium.[12][13]

-

Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is often used. The water helps to dissolve the inorganic base and can facilitate the transmetalation step.[14]

References

- 1. Buy this compound | 550373-32-5 [smolecule.com]

- 2. This compound | C28H53NP2 | CID 58194775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Bis[2-(dicyclohexylphosphino)ethyl]amine, 97+% | Fisher Scientific [fishersci.ca]

- 6. strem.com [strem.com]

- 7. Bis[2-(dicyclohexylphosphino)ethyl]amine, min. 96% [cymitquimica.com]

- 8. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of tris(2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl-κP)-μ-oxoethenylidene-triangulo-trigold(I) bis(trifluoromethanesulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Yoneda Labs [yonedalabs.com]

- 11. youtube.com [youtube.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. EP0231788A1 - Hydrogenation of methylenedianiline to produce bis(para-amino-cyclohexyl) methane - Google Patents [patents.google.com]

Bis(2-(dicyclohexylphosphino)ethyl)amine safety and handling precautions

An In-depth Technical Guide to the Safe Handling of Bis(2-(dicyclohexylphosphino)ethyl)amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the safety and handling protocols for this compound (CAS No. 550373-32-5). As a sophisticated phosphine ligand, its utility in modern drug development and catalytic processes is significant. However, its air-sensitive and corrosive nature necessitates rigorous handling procedures to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into risk assessment, exposure control, emergency procedures, and waste management associated with this compound.

Introduction: Understanding the Compound

This compound is a trivalent phosphorus compound, characterized by two dicyclohexylphosphino groups linked by a secondary amine.[1][2] This structure imparts high electron density on the phosphorus atoms, making it an excellent σ-donating ligand for various transition metals. This property is crucial for its role in facilitating challenging cross-coupling reactions and other catalytic transformations.[3] However, the very electronic properties that make it a powerful ligand also render it susceptible to oxidation and inherently reactive.

The causality behind the stringent handling protocols described herein is directly linked to its dual hazardous nature:

-

Air Sensitivity: The lone pair of electrons on the phosphorus atoms, essential for catalytic activity, readily reacts with atmospheric oxygen to form phosphine oxides. This oxidation deactivates the ligand, leading to failed reactions and inconsistent results.

-

Corrosivity: As an amine-containing compound, it is classified as a corrosive solid, capable of causing severe skin burns and eye damage upon contact.[4]

This guide is structured to provide a holistic understanding of these risks and the corresponding mitigation strategies, moving from hazard identification to practical, step-by-step handling protocols.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. The hazards associated with this compound are summarized below.

GHS Classification

While a harmonized GHS classification is not universally established, a composite classification based on available safety data sheets (SDS) indicates the following hazards:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |

This table is a synthesis of information from multiple supplier SDSs. Classifications may vary slightly between suppliers.

Physical and Chemical Properties

Understanding the physical properties is critical for anticipating its behavior during handling and in the event of a spill.

| Property | Value | Source(s) |

| CAS Number | 550373-32-5 | [5] |

| Molecular Formula | C₂₈H₅₃NP₂ | [1][6] |

| Molecular Weight | 465.67 g/mol | [5] |

| Appearance | White to off-white solid | |

| Melting Point | 64-69 °C | [5] |

| Flash Point | Not applicable | [5] |

| Solubility | Insoluble in water. | [7] |

Toxicological Profile

-

Acute Effects: The primary acute hazards are severe burns to the skin and eyes upon contact. Inhalation of the dust may cause respiratory tract irritation. Ingestion is harmful and can cause burns to the gastrointestinal tract.[8][9]

-

Chronic Effects: No specific data on chronic toxicity is available. As with any uncharacterized compound, repeated exposure should be minimized.

Authoritative Grounding: The National Toxicology Program (NTP) notes that compounds of this class can emit toxic fumes when heated to decomposition and may cause irritation upon contact.[7]

Personal Protective Equipment (PPE): A Self-Validating System of Defense

The selection and use of appropriate PPE is the most critical barrier between the researcher and the chemical. The following multi-layered approach ensures a self-validating system of protection.

Standard Laboratory Attire (Minimum Requirement)

-

Safety Glasses: Must be worn at all times in the laboratory.

-

Laboratory Coat: A full-length, buttoned lab coat is mandatory.

-

Closed-toe Shoes: Footwear must completely cover the feet.

Task-Specific PPE

-

Eye and Face Protection: When handling the solid outside of a glovebox (e.g., during transfer to a Schlenk flask), a face shield worn over safety goggles is required to protect against splashes and dust.[10]

-

Gloves: Double-gloving with chemically resistant gloves is required. Nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility data. Contaminated gloves must be disposed of immediately, and hands washed thoroughly.

-

Respiratory Protection: If there is a risk of inhaling dust (e.g., during a spill), a NIOSH-approved respirator with a P100 filter is necessary. For weighing and handling in open air, a certified fume hood is essential.[2]

-

Protective Clothing: An impervious apron or coveralls should be worn over the lab coat when handling larger quantities of the material.

Safe Handling and Storage: Mastering Air-Free Techniques

The air-sensitive nature of this ligand dictates that all manipulations must be performed under an inert atmosphere. The two primary methods for this are the use of a glovebox or a Schlenk line.[11]

Storage

-

Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon).

-

The container should be kept in a cool, dry, and dark place, away from incompatible materials such as oxidizing agents.

-

A dedicated, clearly labeled storage location within a glovebox or a desiccator cabinet is ideal.

Experimental Protocol: Weighing and Dispensing

Method 1: Glovebox (Preferred Method)

The glovebox provides the most controlled environment for handling air-sensitive solids.[9][12]

-

Preparation:

-

Ensure the glovebox has a stable inert atmosphere (O₂ and H₂O levels <1 ppm).

-

Bring a clean, dry Schlenk flask, a stopper, a spatula, and a weighing boat into the glovebox via the antechamber.

-

Cycle the antechamber at least three times (evacuate and backfill with inert gas) before transferring items into the main chamber.[11]

-

-

Procedure:

-

Inside the glovebox, place the weighing boat on a tared analytical balance.

-

Carefully transfer the desired amount of this compound from its storage container to the weighing boat using the spatula.

-

Record the mass.

-

Transfer the weighed solid into the Schlenk flask.

-

Securely seal the Schlenk flask with the stopper.

-

The sealed flask can now be safely removed from the glovebox for use in a reaction setup.

-

Method 2: Schlenk Line Technique (for labs without a glovebox)

This technique requires more skill but is effective when performed correctly. It relies on maintaining a positive pressure of inert gas to prevent air ingress.[10][13]

-

Preparation:

-

Connect a clean, dry Schlenk flask to a Schlenk line.

-

Evacuate the flask while gently heating with a heat gun to remove adsorbed moisture, then backfill with inert gas. Repeat this cycle three times.

-

-

Procedure:

-

Weigh the required amount of the solid in a vial on a balance as quickly as possible to minimize air exposure.

-

With a strong positive flow of inert gas exiting the Schlenk flask, briefly remove the stopper.

-

Using a powder funnel, quickly add the solid to the flask.

-

Immediately replace the stopper.

-

Purge the flask by performing another three evacuate/backfill cycles to remove any air that entered during the transfer.

-

Emergency Procedures: Preparedness and Response

Accidental Release Measures (Spills)

-

Small Spill (in a fume hood):

-

Wear appropriate PPE (double gloves, lab coat, safety goggles, and face shield).

-

Decontaminate the area by covering the spill with a dry, inert absorbent material like sand or vermiculite.

-

Carefully sweep the mixture into a labeled, sealable container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spill (outside a fume hood):

-

Evacuate the immediate area and alert others.

-

Prevent entry into the area.

-

Contact your institution's Environmental Health and Safety (EHS) department immediately.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10][12]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[8][12]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][12]

Stability, Reactivity, and Waste Disposal

Chemical Stability and Reactivity

-

Stability: Stable when stored under an inert atmosphere.

-

Reactivity:

-

Air and Oxygen: Reacts with oxygen to form the corresponding phosphine oxide.

-

Oxidizing Agents: Reacts vigorously with strong oxidizing agents.

-

Water: As an amine, it may be basic and react with acids. While phosphines can react with water, dicyclohexylphosphines are generally less reactive than simpler phosphines. However, moisture should be avoided to maintain product integrity.

-

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of phosphorus oxides, carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[14]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste: Collect all solid waste (unused product, contaminated absorbents) in a clearly labeled, sealed container.

-

Contaminated Labware: Rinse contaminated glassware with a suitable organic solvent in a fume hood. The rinsate must be collected as hazardous waste.

-

Disposal Protocol: All waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[15] Do not attempt to neutralize the waste without specific, validated procedures and proper safety precautions.

Conclusion

This compound is a valuable tool in chemical synthesis, but its safe and effective use is contingent upon a thorough understanding of its hazards and the meticulous application of appropriate handling techniques. By integrating the principles of risk assessment, exposure control, and emergency preparedness into all workflows, researchers can mitigate the risks associated with this air-sensitive and corrosive ligand. Adherence to the protocols outlined in this guide will not only ensure personnel safety but also enhance the reliability and reproducibility of experimental results.

References

-

The Schlenk Line Survival Guide. (n.d.). Addition of Solids. Retrieved from [Link]

-

School of Chemistry, University of Bristol. (2018). SOP For Operation Of Glove Boxes. Retrieved from [Link]

-

ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]

-

Schlenk Tube Technique. (n.d.). Wako Pure Chemical Industries. Retrieved from [Link]

-

Virtual Lab - Schlenk: Handling of Solids. (n.d.). University of Regensburg. Retrieved from [Link]

-

JoVE. (2017). Glovebox-Operating Procedure and Use of Impurity Sensors. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

Purdue University. (n.d.). Standard Operating Procedures: Bart Laboratory. Retrieved from [Link]

-

NRT. (2018). NRT Quick Reference Guide: Phosphine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Chemical structure of dicyclohexylphosphine ligand L 10 ; (b) ring.... Retrieved from [Link]

-

University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1980). Guide to the Disposal of Chemically Stabilized and Solidified Waste. Retrieved from [Link]

-

ResearchGate. (2025). Investigations on synthesis, coordination behavior and actinide recovery of unexplored dicyclohexylphosphinic acid. Retrieved from [Link]

-

Scholars' Bank, University of Oregon. (n.d.). Synthesis, coordination chemistry, and reactivity of functionalized phosphines: Toward water-soluble macrocyclic phosphine complexes. Retrieved from [Link]

-

Organic Syntheses. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Retrieved from [Link]

-

The Nautical Institute. (2014). Disposal of aluminium phosphide residues. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Medical Management Guidelines for Phosphine. Retrieved from [Link]

Sources

- 1. This compound | C28H53NP2 | CID 58194775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 5. ビス[2-(ジシクロヘキシルホスフィノ)エチル]アミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. strem.com [strem.com]

- 7. Chemistry Teaching Labs - Moving solutions on a Schlenk line [chemtl.york.ac.uk]

- 8. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]

- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]

- 11. ucd.ie [ucd.ie]

- 12. schlenk-tec.com [schlenk-tec.com]

- 13. nrt.org [nrt.org]

- 14. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]

- 15. nautinst.org [nautinst.org]

Solubility of Bis(2-(dicyclohexylphosphino)ethyl)amine: A Technical Guide

Introduction

Bis(2-(dicyclohexylphosphino)ethyl)amine is a chelating phosphine ligand of significant interest in the fields of organometallic chemistry and homogeneous catalysis.[1] Its molecular structure, featuring two bulky, electron-rich dicyclohexylphosphino groups linked by a secondary amine, allows it to coordinate with transition metals as a bidentate or tridentate ligand.[1] This coordination flexibility is pivotal in various catalytic applications, including hydrogenation, hydrosilylation, hydroformylation, and cross-coupling reactions.[1] A fundamental understanding of its solubility in common laboratory solvents is crucial for its effective application in synthesis, catalyst preparation, and purification processes. This guide provides a comprehensive overview of the solubility characteristics of this compound, including a qualitative assessment in a range of solvents and a detailed protocol for experimental solubility determination.

Factors Influencing Solubility

The solubility of this compound is primarily dictated by its molecular structure. The key contributing factors are:

-

Nonpolar Character: The four cyclohexyl groups are bulky and nonpolar, making the molecule predominantly lipophilic. This suggests a higher affinity for and, therefore, greater solubility in nonpolar organic solvents.

-

Molecular Size and Shape: The large steric bulk of the dicyclohexylphosphino moieties can influence how the molecule packs in a crystal lattice and how it interacts with solvent molecules.

-

Polarity Contribution from the Amine Group: The secondary amine in the backbone introduces a degree of polarity and the potential for hydrogen bonding. However, the influence of this polar group is likely overshadowed by the large nonpolar hydrocarbon content of the molecule.

-

Air Sensitivity: this compound is known to be air-sensitive.[2] The phosphorus atoms, with their available lone pairs of electrons, are susceptible to oxidation, which can alter the compound's properties, including its solubility. Therefore, handling and solubility experiments must be conducted under an inert atmosphere.[3]

Qualitative Solubility Profile

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Benzene, Hexane, Pentane, Diethyl Ether | Soluble | The nonpolar nature of these solvents is well-suited to solvate the bulky, nonpolar cyclohexyl groups of the ligand. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate | Soluble to Moderately Soluble | These solvents possess a dipole moment that can interact with the polar amine group, while their organic character can solvate the nonpolar regions. THF and DCM are common solvents for reactions involving phosphine ligands. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Insoluble | The strong hydrogen-bonding network of protic solvents is not effectively disrupted by the largely nonpolar ligand. The energy required to create a cavity for the solute is high. |

| Aqueous | Water | Insoluble | The hydrophobic nature of the molecule prevents it from dissolving in water. |

Experimental Protocol for Solubility Determination

Given the air-sensitive nature of this compound, its solubility must be determined using inert atmosphere techniques, such as a glovebox or a Schlenk line.[4]

Materials and Equipment:

-

This compound

-

Anhydrous and deoxygenated solvents

-

Glovebox or Schlenk line with a supply of inert gas (Argon or Nitrogen)

-

Analytical balance (located inside the glovebox if possible)

-

Vials with screw caps and PTFE-lined septa

-

Volumetric flasks

-

Gas-tight syringes and needles

-

Magnetic stirrer and stir bars

-

Filtration apparatus for use under inert atmosphere (e.g., cannula filter or Schlenk filter)

Step-by-Step Procedure:

-

Preparation of a Saturated Solution:

-

Under an inert atmosphere, accurately weigh a known amount of this compound into a vial.

-

Add a small, measured volume of the desired anhydrous and deoxygenated solvent to the vial.

-

Seal the vial and stir the mixture vigorously at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Continue to add small, known amounts of the solid until a persistent excess of undissolved solid is observed.

-

-

Isolation of the Supernatant:

-

Allow the undissolved solid in the saturated solution to settle.

-

Carefully draw a known volume of the clear supernatant into a gas-tight syringe, ensuring no solid particles are transferred. Alternatively, use a cannula to transfer the supernatant to a pre-weighed, clean, and dry vial under an inert atmosphere.

-

-

Determination of Solute Mass:

-

Accurately weigh the vial containing the transferred supernatant.

-

Carefully remove the solvent under a gentle stream of inert gas or under vacuum. Ensure the temperature is kept low to avoid decomposition of the compound.

-

Once the solvent is completely removed, reweigh the vial containing the solid residue.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

-

-

Calculation of Solubility:

-

Solubility (g/L) = (Mass of dissolved solid in g) / (Volume of supernatant in L)

-

Visualization of Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Safe Handling and Storage

Given its air-sensitive nature, this compound should be handled and stored with care to prevent oxidation.[3]

-

Storage: The solid should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), preferably in a glovebox or a desiccator.[3]

-

Handling: All manipulations of the solid and its solutions should be carried out using standard air-free techniques, such as in a glovebox or on a Schlenk line.[4]

-

Solvents: Solvents used to prepare solutions of the ligand should be thoroughly deoxygenated prior to use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas.[3]

Conclusion

This compound is a valuable ligand in catalysis with a solubility profile dominated by its bulky, nonpolar dicyclohexylphosphino groups. It is anticipated to be readily soluble in nonpolar organic solvents and moderately soluble in polar aprotic solvents, while being poorly soluble in polar protic and aqueous media. Due to the lack of quantitative data in the literature, experimental determination of its solubility is necessary for specific applications. The protocol provided in this guide outlines a reliable method for obtaining such data while maintaining the integrity of this air-sensitive compound.

References

An In-depth Technical Guide to Bis(2-(dicyclohexylphosphino)ethyl)amine: A Versatile Ligand for Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount. At the heart of many of these systems are ancillary ligands that modulate the electronic and steric properties of the metal center, thereby dictating the outcome of the catalytic transformation. Bis(2-(dicyclohexylphosphino)ethyl)amine, a bidentate phosphine ligand, has emerged as a valuable tool in the chemist's arsenal, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its nomenclature, properties, and applications, with a focus on its role in facilitating challenging chemical transformations.

Nomenclature and Chemical Identity

The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature can be complex. A clear understanding of its various identifiers is crucial for accurate communication and sourcing.

IUPAC Name: 2-(dicyclohexylphosphanyl)-N-[2-(dicyclohexylphosphanyl)ethyl]ethan-1-amine[1]

Synonyms:

-

Bis[2-(dicyclohexylphosphino)ethyl]amine[2]

-

2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a ligand is essential for its effective application in a chemical reaction, including solvent selection and reaction setup.

| Property | Value | Source |

| Molecular Formula | C₂₈H₅₃NP₂ | [3] |

| Molecular Weight | 465.67 g/mol | [3] |

| Physical Form | Solid | [3] |

| Melting Point | 64-69 °C | [3] |

| Solubility | Information not widely available, but generally soluble in common organic solvents used for catalysis (e.g., toluene, THF, dioxane). Insoluble in water. |

The Ligand's Role in Catalysis: A Mechanistic Perspective

This compound is classified as a bidentate phosphine ligand, meaning it can bind to a metal center through its two phosphorus atoms. This chelation effect imparts significant stability to the resulting metal complex. The bulky dicyclohexyl groups attached to the phosphorus atoms create a sterically hindered environment around the metal center. This steric bulk plays a crucial role in promoting the reductive elimination step of the catalytic cycle, which is often the rate-limiting step in cross-coupling reactions. The ethylamine backbone provides a flexible yet stable bridge between the two phosphine moieties, influencing the bite angle of the ligand and, consequently, the geometry and reactivity of the catalyst.

The presence of the secondary amine in the backbone also offers the potential for tridentate (P,N,P) coordination, which can further enhance the stability of the catalytic species. This unique combination of steric bulk, electron-donating phosphine groups, and a flexible backbone with a potential coordinating nitrogen atom makes this compound a highly effective ligand for a variety of catalytic transformations.

Applications in Homogeneous Catalysis

The primary application of this compound is as a ligand in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis and drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. The use of this compound as a ligand in these reactions has been shown to be particularly effective for the coupling of challenging substrates, such as sterically hindered aryl chlorides. The high activity of the resulting palladium catalyst allows for efficient coupling under relatively mild conditions.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The steric and electronic properties of the this compound ligand can promote the key steps of the Heck catalytic cycle, leading to high yields and selectivity for the desired product.

Other Catalytic Reactions

Beyond the Suzuki-Miyaura and Heck reactions, this versatile ligand has also found application in other catalytic processes, including:

-

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds.

-

Carbonylations: The introduction of a carbonyl group into an organic molecule.

-

Hydrogenations: The addition of hydrogen to an unsaturated compound.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

The following is a representative, detailed, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as the ligand. This protocol is intended as a starting point and may require optimization for specific substrates.

Reaction: Coupling of 4-chlorotoluene with phenylboronic acid.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

4-chlorotoluene

-

Phenylboronic acid

-

Potassium phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous and degassed

-

Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

-

Magnetic stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Catalyst Pre-formation (optional but recommended): In a glovebox or under a stream of inert gas (argon or nitrogen), add palladium(II) acetate (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%) to a dry Schlenk flask containing a magnetic stir bar. Add 2 mL of anhydrous, degassed toluene and stir the mixture at room temperature for 10-15 minutes. The formation of a catalytically active Pd(0) species is often observed by a color change.

-

Reaction Setup: To the flask containing the pre-formed catalyst, add potassium phosphate (1.5 mmol), phenylboronic acid (1.2 mmol), and 4-chlorotoluene (1.0 mmol).

-

Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture (under inert atmosphere) and analyzing them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete (typically after 12-24 hours, as determined by the disappearance of the starting material), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite to remove insoluble inorganic salts.

-

Purification: Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Phosphine ligands, especially electron-rich alkylphosphines, are susceptible to oxidation by atmospheric oxygen, which would deactivate the catalyst. Therefore, all manipulations should be carried out under an inert atmosphere of argon or nitrogen.

-

Anhydrous and Degassed Solvents: Water and oxygen can interfere with the catalytic cycle. Using anhydrous and degassed solvents is crucial for achieving high catalytic activity and reproducibility.

-

Base: The base (in this case, potassium phosphate) is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction outcome and may need to be optimized for different substrates.

-

Ligand-to-Metal Ratio: A slight excess of the phosphine ligand relative to the palladium precursor is often used to ensure complete coordination and to prevent the formation of palladium black (aggregated, inactive palladium).

Safety and Handling